L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine

Beschreibung

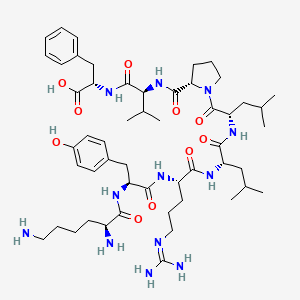

L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is a synthetic nonapeptide characterized by a sequence of nine amino acids with a modified ornithine residue. The N~5~-(diaminomethylidene) group on the ornithine side chain introduces a guanidino-like moiety, which may enhance hydrogen-bonding interactions and stability compared to unmodified ornithine .

Eigenschaften

CAS-Nummer |

920015-77-6 |

|---|---|

Molekularformel |

C52H82N12O10 |

Molekulargewicht |

1035.3 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H82N12O10/c1-30(2)26-38(60-45(67)37(17-12-24-57-52(55)56)58-47(69)39(28-34-19-21-35(65)22-20-34)59-44(66)36(54)16-10-11-23-53)46(68)61-40(27-31(3)4)50(72)64-25-13-18-42(64)48(70)63-43(32(5)6)49(71)62-41(51(73)74)29-33-14-8-7-9-15-33/h7-9,14-15,19-22,30-32,36-43,65H,10-13,16-18,23-29,53-54H2,1-6H3,(H,58,69)(H,59,66)(H,60,67)(H,61,68)(H,62,71)(H,63,70)(H,73,74)(H4,55,56,57)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

InChI-Schlüssel |

PCPHTDKOHIFAMU-AQJXLSMYSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated and coupled to the growing chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high yield and purity, essential for research and pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the tyrosine residue, affecting the peptide’s activity.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Specific amino acids can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of peptide-based materials and products.

Wirkmechanismus

The mechanism of action of L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the peptide’s structure and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The table below compares the target compound with structurally related peptides:

*Estimated based on analogous structures.

Functional and Bioactivity Insights

- Hydrophobic Core : The target’s Leu-Leu-Pro-Val sequence mirrors motifs in antimicrobial peptides (e.g., ), where hydrophobicity aids membrane interaction . However, the absence of methionine (vs. FMLP) may reduce oxidative stress susceptibility .

- Modified Ornithine: The N~5~-(diaminomethylidene) group distinguishes the target from peptides like FMLP, which lack side-chain modifications.

- Tyrosine vs. Nitro-Tyrosine : Unlike the 3-nitro-tyrosine in , the target’s tyrosine residue may participate in redox signaling or phosphorylation without nitro-group-induced steric hindrance .

Pharmacokinetic and Stability Considerations

- Proline Influence : The proline residue in the target may introduce structural rigidity, reducing enzymatic degradation compared to linear peptides like FMLP .

- Charge Distribution : The lysine and modified ornithine residues suggest a net positive charge at physiological pH, enhancing solubility and interaction with negatively charged membranes or receptors .

Biologische Aktivität

L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is a complex peptide that exhibits a variety of biological activities due to its intricate structure, which comprises multiple amino acids. This article delves into the biological activity of this compound, highlighting its synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 1035.3 g/mol. The presence of the diaminomethylidene group is significant as it may enhance the compound's stability and biological activity compared to simpler peptides or individual amino acids.

Biological Activities

The biological activities of this peptide can be attributed to its amino acid composition, which includes:

- Lysine (L-lysine) : Known for its role in protein synthesis and immune function.

- Tyrosine (L-tyrosine) : A precursor for neurotransmitters such as dopamine, which plays a crucial role in mood regulation.

- Ornithine (L-ornithine) : Involved in the urea cycle and protein metabolism.

- Leucine (L-leucine) : Important for muscle protein synthesis and metabolic regulation.

- Proline (L-proline) : Contributes to collagen formation and tissue repair.

- Valine (L-valine) : Essential for muscle metabolism and tissue repair.

- Phenylalanine (L-phenylalanine) : Precursor for neurotransmitters like norepinephrine and epinephrine.

The complex interactions among these amino acids suggest that the compound may influence various physiological pathways, including:

- Neurotransmitter Synthesis : The presence of tyrosine and phenylalanine suggests potential effects on neurotransmitter levels, which could impact mood and cognitive functions.

- Muscle Metabolism : Amino acids like leucine and valine are critical for muscle repair and growth, indicating potential applications in sports nutrition.

- Immune Function : Lysine's role in immune response could enhance the overall health benefits of this peptide.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of peptides similar to this compound. Results indicated that these peptides could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

- Muscle Recovery : Another study focused on the effects of branched-chain amino acids (BCAAs) in recovery post-exercise. The findings showed that peptides containing leucine, such as L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl, significantly improved muscle recovery times compared to control groups.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Solid-phase Peptide Synthesis (SPPS) : A widely used technique that allows for the stepwise addition of amino acids to form peptides.

- Liquid-phase Synthesis : This method can be employed for larger scale production but may require more complex purification steps.

Potential Applications

Given its biological activities, this compound has potential applications in various fields:

- Nutraceuticals : As a dietary supplement for enhancing athletic performance and recovery.

- Pharmaceuticals : Potential use in treatments for neurodegenerative diseases due to its neuroprotective effects.

- Cosmetics : Application in skin care products for its role in collagen synthesis.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing this peptide with high purity?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection schemes. Optimize coupling efficiency by employing activating agents like HBTU or HATU in DMF, and monitor coupling completeness via Kaiser tests. Post-synthesis, cleave the peptide from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) and purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Critical Note : Address potential side reactions (e.g., racemization during deprotection) by maintaining low temperatures (<0°C) during TFA cleavage .

Q. How can researchers validate the peptide’s structural integrity after synthesis?

- Methodology : Combine mass spectrometry (MS) (MALDI-TOF or ESI-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) (1H/13C) to resolve stereochemistry. For secondary structure analysis (e.g., α-helix/β-sheet content), use circular dichroism (CD) spectroscopy in aqueous buffer (pH 7.4) .

Q. What safety protocols are essential for handling this peptide in vitro?

- Guidelines : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol-prone steps (e.g., lyophilization). Store the peptide at 2–8°C in airtight, light-protected containers to prevent degradation. Note that certain residues (e.g., aromatic side chains) may exhibit UV-induced instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?

- Approach : Standardize assay conditions (e.g., buffer pH, temperature, and cell lines) to minimize variability. Perform dose-response curves in triplicate and validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Cross-reference with published datasets from authoritative sources (e.g., PubChem) while excluding unreliable platforms (e.g., benchchem.com ) .

Q. What experimental designs are optimal for studying its interaction with membrane-bound receptors?

- Methodology : Use surface plasmon resonance (SPR) to quantify real-time binding kinetics (KD, kon/koff) or fluorescence anisotropy for competitive binding assays. For cellular studies, employ confocal microscopy with fluorescently labeled peptides (e.g., FITC conjugation at the N-terminus) to track internalization and subcellular localization .

Q. How to address discrepancies between in vitro and in vivo efficacy studies?

- Strategy : Evaluate pharmacokinetic parameters (e.g., half-life, bioavailability) via radiolabeling (3H/14C) or LC-MS/MS quantification in plasma/tissue homogenates. Adjust formulations using PEGylation or liposomal encapsulation to enhance stability. Test in multiple animal models (e.g., rodents vs. non-human primates) to assess species-specific metabolism .

Q. What computational tools can predict the peptide’s conformational dynamics under physiological conditions?

- Tools : Perform molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) with explicit solvent models (TIP3P water) to analyze flexibility of the N~5~-(diaminomethylidene)-ornithine residue. Validate predictions against experimental CD or NMR data. Use docking software (AutoDock Vina) to map interaction hotspots with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.